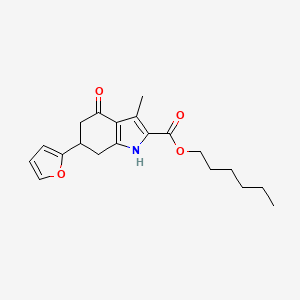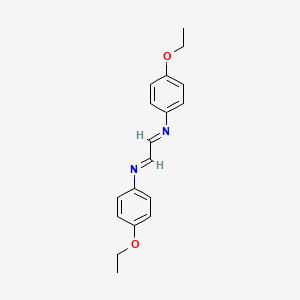![molecular formula C29H28FN5OS B11433066 N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11433066.png)
N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DIMETHYLPHENYL)-7-(2-FLUOROPHENYL)-5-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(2,4-DIMETHYLPHENYL)-7-(2-FLUOROPHENYL)-5-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, Friedel-Crafts acylation, and sulfonation. Industrial production methods may involve the optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The replacement of one functional group with another, which can be achieved using various nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-7-(2-FLUOROPHENYL)-5-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to N-(2,4-DIMETHYLPHENYL)-7-(2-FLUOROPHENYL)-5-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidines with different substituents These compounds may share similar chemical properties and reactivity but can differ in their biological activity and applications
Properties
Molecular Formula |
C29H28FN5OS |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-2-[(3-methylphenyl)methylsulfanyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C29H28FN5OS/c1-17-8-7-9-21(15-17)16-37-29-33-28-31-20(4)25(27(36)32-24-13-12-18(2)14-19(24)3)26(35(28)34-29)22-10-5-6-11-23(22)30/h5-15,26H,16H2,1-4H3,(H,32,36)(H,31,33,34) |
InChI Key |
MTRSYEIBSNSRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=C(C=C(C=C4)C)C)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B11432984.png)
![8-(3-bromophenyl)-3-(3-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432997.png)

![8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B11433007.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-nitro-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11433009.png)
![2-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline](/img/structure/B11433020.png)
![N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide](/img/structure/B11433038.png)


![Ethyl 4-(4-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11433044.png)
![4-(Chloromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B11433049.png)
![methyl 10-ethoxy-2-methyl-3-[4-(propan-2-yl)phenyl]-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate](/img/structure/B11433060.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11433075.png)
![3-(4-methylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11433091.png)
